Ertugliflozin

Catalog No.
S002102
CAS No.
1210344-57-2
M.F
C22H25ClO7
M. Wt
436.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ertugliflozin

CAS Number

1210344-57-2

Product Name

Ertugliflozin

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N

SMILES

Array

Synonyms

PF-04971729; PF04971729; 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl

The exact mass of the compound Ertugliflozin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ertugliflozin (CAS 1210344-57-2) is a potent, targeted inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), featuring a distinct dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system [1]. With an in vitro IC50 of 0.877 nM for human SGLT2, it serves as a critical benchmark compound for metabolic disorder research and renal glucose reabsorption modeling . For procurement professionals and formulation scientists, distinguishing between the naturally amorphous free base (CAS 1210344-57-2) and the commercialized L-pyroglutamic acid co-crystal is vital. Procuring the pure free base provides the essential, unbound active pharmaceutical ingredient (API) required for advanced solid-state engineering, excipient compatibility screening, and the development of novel amorphous solid dispersions (ASDs) .

Substituting Ertugliflozin free base with its commercial L-pyroglutamic acid (L-PGA) co-crystal in early-stage formulation research fundamentally limits intellectual property development, as the pre-locked 1:1 stoichiometry prevents the discovery of novel polymorphs or alternative co-crystals . Furthermore, substituting Ertugliflozin with earlier-generation SGLT2 inhibitors like Canagliflozin introduces significant off-target variables; Canagliflozin possesses a much lower SGLT2/SGLT1 selectivity ratio, leading to unintended intestinal SGLT1 inhibition that confounds isolated renal efficacy models [1]. Finally, utilizing the L-PGA co-crystal in sensitive in vitro assays can introduce counter-ion interference or alter microenvironmental pH, making the pure free base the required choice for precise, unconfounded target binding studies [2].

Ultra-High Target Selectivity for SGLT2 over SGLT1

Ertugliflozin demonstrates measured selectivity for human SGLT2 over SGLT1, with an IC50 of 0.877 nM for SGLT2 and 1960 nM for SGLT1, yielding a >2000-fold selectivity ratio. In contrast, the first-in-class comparator Canagliflozin exhibits a significantly lower selectivity ratio (approximately 250-fold), leading to measurable intestinal SGLT1 inhibition at therapeutic doses[1]. Dapagliflozin also shows lower relative selectivity (~1200-fold)[1].

Evidence DimensionSGLT2 vs SGLT1 Selectivity Ratio
Target Compound Data>2000-fold (IC50: 0.877 nM vs 1960 nM)
Comparator Or BaselineCanagliflozin (~250-fold) and Dapagliflozin (~1200-fold)
Quantified Difference1.6x to 8x higher selectivity for SGLT2 over SGLT1 compared to early-generation gliflozins.
ConditionsIn vitro human SGLT1/SGLT2 enzyme inhibition assays.

Procuring this highly selective inhibitor ensures that in vitro and in vivo metabolic models isolate renal glucose reabsorption mechanisms without confounding intestinal SGLT1 blockade.

Amorphous Free Base Dynamics for Advanced Formulation Screening

The free base form of Ertugliflozin (CAS 1210344-57-2) exists naturally as an amorphous solid that is physically unstable under standard manufacturing conditions, unlike the commercialized Ertugliflozin L-pyroglutamic acid (L-PGA) 1:1 co-crystal, which is non-hygroscopic and structurally locked [1]. Because the L-PGA co-crystal can partially dissociate in certain excipient matrices (e.g., high surface pH environments), procuring the pure amorphous free base is essential for formulation scientists conducting de novo co-crystal screening or developing Amorphous Solid Dispersions (ASDs).

Evidence DimensionSolid-state stability and formulation flexibility
Target Compound DataErtugliflozin free base (amorphous, high flexibility for novel salt/co-crystal formation)
Comparator Or BaselineErtugliflozin L-PGA co-crystal (locked 1:1 stoichiometry, highly stable)
Quantified Difference100% availability of unbound API for structural modification versus the pre-locked crystalline matrix of the commercial form.
ConditionsSolid-state formulation screening and excipient compatibility testing at 40 °C/75% RH.

Buyers conducting intellectual property (IP) generation, novel polymorph screening, or alternative co-crystal development must procure the free base, as the commercial L-PGA form restricts structural engineering.

High-Permeability Oral Bioavailability Benchmark

Ertugliflozin exhibits measured pharmacokinetic properties that achieve an estimated absolute oral bioavailability (F) of ~100% in humans, 94% in dogs, and 69% in rats [1]. When compared to other major SGLT2 inhibitors in its class, Ertugliflozin outperforms Canagliflozin (65%), Dapagliflozin (78%), and Empagliflozin (78%) in absolute oral availability[2]. This high intrinsic permeability is driven by its distinct dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system.

Evidence DimensionAbsolute Oral Bioavailability (F)
Target Compound Data~100% (Human)
Comparator Or BaselineCanagliflozin (65%), Dapagliflozin (78%), Empagliflozin (78%)
Quantified Difference22% to 35% higher absolute oral bioavailability compared to major in-class SGLT2 inhibitors.
ConditionsIn vivo pharmacokinetic profiling (oral administration).

The near-complete oral absorption simplifies in vivo dosing calculations and reduces the need for complex permeation-enhancing excipients in preclinical animal models.

Novel Co-Crystal Engineering and Polymorph Screening

Utilizing the amorphous free base to screen for new coformers, bypassing existing L-pyroglutamic acid patents and modifying the physical stability of the API for proprietary formulations .

Amorphous Solid Dispersion (ASD) Development

Leveraging the naturally high energy state and amorphous nature of the free base to design polymer-based solid dispersions that maximize solubility without relying on crystalline matrices[1].

High-Specificity Renal SGLT2 Modeling

Deploying the free base in isolated in vitro and in vivo models where >2000-fold selectivity is required to prevent confounding intestinal SGLT1 inhibition, a documented issue with lower-selectivity analogs like Canagliflozin [2].

Preclinical Pharmacokinetic Benchmarking

Utilizing the compound's ~100% oral bioavailability as a high-permeability baseline in oral drug delivery studies, minimizing the need for complex permeation enhancers during early animal dosing [2].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

436.1288808 Da

Monoisotopic Mass

436.1288808 Da

Heavy Atom Count

30

Appearance

Solid powder

UNII

6C282481IP

Drug Indication

Ertugliflozin is indicated as an adjunct to diet and exercise to improve glycemic control in adult patients with type 2 diabetes mellitus (T2DM). It is also available in combination with either [metformin] or [sitagliptin]. Ertugliflozin is not recommended for use to improve glycemic control in patients with type 1 diabetes mellitus.
Steglatro is indicated in adults aged 18 years and older with type 2 diabetes mellitus as an adjunct to diet and exercise to improve glycaemic control: as monotherapy in patients for whom the use of metformin is considered inappropriate due to intolerance or contraindications. in addition to other medicinal products for the treatment of diabetes.
Treatment of type II diabetes mellitus

Drug Classes

Breast Feeding; Lactation; Milk, Human; Hypoglycemic Agents; Sodium-Glucose Cotransporter 2 Inhibitors; SGLT2 Inhibitors

Mechanism of Action

Kidneys play an integral role in glucose homeostasis. After being filtered into urine within the nephron, most of the plasma glucose is reabsorbed through two types of sodium-dependent glucose cotransporters (SGLTs), SGLT1 and SGLT2, expressed in proximal renal tubules. More specifically, SGLT2 is responsible for 80–90% of renal glucose reabsorption while SGLT1 is responsible for the remaining 10-20%. Under physiological conditions, less than one percent of glucose is excreted in urine. In the case of hyperglycemia, SGLTs become saturated and the renal threshold for urinary glucose excretion is increased. Kidneys respond to an elevated threshold for glycosuria by elevating glucose reabsorption and increasing maximum glucose reabsorptive capacity. Ertugliflozin is an inhibitor of SGLT2 that reduces renal reabsorption of filtered glucose and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion.

Absorption Distribution and Excretion

After administering single doses of 5 mg and 15 mg ertugliflozin under fasted conditions, the median Tmax was one hour. Plasma Cmax and AUC of ertugliflozin increase dose-proportionally. Following administration of a 15 mg dose, the Cmax was 268 ng/mL and the AUC was 1193 ng h/mL. The absolute oral bioavailability of ertugliflozin following administration of a 15 mg dose was approximately 100%, though it is reported to range from 70% to 90%. Administration of ertugliflozin with a high-fat and high-calorie meal decreases ertugliflozin Cmax by 29%. It prolongs Tmax by one hour but does not alter AUC compared to the fasted state. The observed effect of food on ertugliflozin pharmacokinetics is not considered clinically relevant, and ertugliflozin may be administered with or without food.
Following administration of an oral [14C]-ertugliflozin solution to healthy subjects, approximately 40.9% and 50.2% of the drug-related radioactivity was eliminated in feces and urine, respectively. Only 1.5% of the administered dose was excreted as unchanged ertugliflozin in urine and 33.8% as unchanged ertugliflozin in feces, which is likely due to biliary excretion of glucuronide metabolites and subsequent hydrolysis to form the parent compound.
The volume of distribution following oral administration was 215.3 L. The mean steady-state volume of distribution of ertugliflozin following an intravenous dose is 85.5 L.
In one clinical involving healthy males, the apparent total plasma clearance rate after oral administration of ertugliflozin was 178.7 mL/min and the systemic total plasma clearance after intravenous administration was 187.2 ml/min. In another study, the mean systemic plasma clearance following an intravenous 100 µg dose was 11.2 L/hr.

Metabolism Metabolites

Ertugliflozin mainly undergoes O-glucuronidation mediated by UGT1A9 and UGT2B7 to form two pharmacologically inactive glucuronides. About 12% of the drug undergoes CYP-mediated oxidative metabolism. Several metabolites have been found in plasma, feces, and urine. In plasma, the unchanged form of ertugliflozin was found to be the major component of the administered dose.

Wikipedia

Ertugliflozin

FDA Medication Guides

STEGLATRO
ERTUGLIFLOZIN
TABLET;ORAL
MERCK SHARP DOHME
12/20/2024

Biological Half Life

The terminal elimination half-life of ertugliflozin ranges from 11 to 17 hours. The mean elimination half-life in T2DM patients with normal renal function was estimated to be 16.6 hours based on the population pharmacokinetic analysis.

Use Classification

Human drugs -> Drugs used in diabetes, Sodium-glucose co-transporter 2 (SGLT2) inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Drug Metab Dispos. 2013 Feb;41(2):445-56. doi: 10.1124/dmd.112.049551. Epub 2012
Nov 20.

Pharmacokinetics, metabolism, and excretion of the antidiabetic agent
ertugliflozin (PF-04971729) in healthy male subjects.

Miao Z(1), Nucci G, Amin N, Sharma R, Mascitti V, Tugnait M, Vaz AD, Callegari E,
Kalgutkar AS.

Author information:
(1)Pharmacokinetics, Dynamics and Metabolism, New Chemical Entities, Groton, CT,
USA.

The disposition of ertugliflozin (PF-04971729), an orally active selective
inhibitor of the sodium-dependent glucose cotransporter 2, was studied after a
single 25-mg oral dose of [(14)C]-ertugliflozin to healthy human subjects. Mass
balance was achieved with approximately 91% of the administered dose recovered in
urine and feces. The total administered radioactivity excreted in feces and urine
was 40.9% and 50.2%, respectively. The absorption of ertugliflozin in humans was
rapid with a T(max) at ~1.0 hour. Of the total radioactivity excreted in feces
and urine, unchanged ertugliflozin collectively accounted for ~35.3% of the dose,
suggestive of moderate metabolic elimination in humans. The principal
biotransformation pathway involved glucuronidation of the glycoside hydroxyl
groups to yield three regioisomeric metabolites, M4a, M4b, and M4c (~39.3% of the
dose in urine), of which M4c was the major regioisomer (~31.7% of the dose). The
structure of M4a and M4c were confirmed to be ertugliflozin -4-O-β- and
-3-O-β-glucuronide, respectively, via comparison of the HPLC retention time and
mass spectra with authentic standards. A minor metabolic fate involved oxidation
by cytochrome P450 to yield monohydroxylated metabolites M1 and M3 and des-ethyl
ertugliflozin (M2), which accounted for ~5.2% of the dose in excreta. In plasma,
unchanged ertugliflozin and the corresponding 4-O-β- (M4a) and 3-O-β- (M4c)
glucuronides were the principal components, which accounted for 49.9, 12.2, and
24.1% of the circulating radioactivity. Overall, these data suggest that
ertugliflozin is well absorbed in humans, and eliminated largely via
glucuronidation.



2. Drug Metab Dispos. 2011 Sep;39(9):1609-19. doi: 10.1124/dmd.111.040675. Epub 2011
Jun 20.

Preclinical species and human disposition of PF-04971729, a selective inhibitor
of the sodium-dependent glucose cotransporter 2 and clinical candidate for the
treatment of type 2 diabetes mellitus.

Kalgutkar AS(1), Tugnait M, Zhu T, Kimoto E, Miao Z, Mascitti V, Yang X, Tan B,
Walsky RL, Chupka J, Feng B, Robinson RP.

Author information:
(1)Pharmacokinetics, Dynamics, and Metabolism Department, Pfizer Global Research
and Development, Groton, CT 06340, USA. amit.kalgutkar@pfizer.com

(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxab
icyclo[3.2.1]octane-2,3,4-triol (PF-04971729), a potent and selective inhibitor
of the sodium-dependent glucose cotransporter 2, is currently in phase 2 trials
for the treatment of diabetes mellitus. This article describes the preclinical
species and in vitro human disposition characteristics of PF-04971729 that were
used in experiments performed to support the first-in-human study. Plasma
clearance was low in rats (4.04 ml · min(-1) · kg(-1)) and dogs (1.64 ml ·
min(-1) · kg(-1)), resulting in half-lives of 4.10 and 7.63 h, respectively.
Moderate to good bioavailability in rats (69%) and dogs (94%) was observed after
oral dosing. The in vitro biotransformation profile of PF-04971729 in liver
microsomes and cryopreserved hepatocytes from rat, dog, and human was
qualitatively similar; prominent metabolic pathways included monohydroxylation,
O-deethylation, and glucuronidation. No human-specific metabolites of PF-04971729
were detected in in vitro studies. Reaction phenotyping studies using recombinant
enzymes indicated a role of CYP3A4/3A5, CYP2D6, and UGT1A9/2B7 in the metabolism
of PF-04971729. No competitive or time-dependent inhibition of the major human
cytochrome P450 enzymes was discerned with PF-04971729. Inhibitory effects
against the organic cation transporter 2-mediated uptake of [(14)C]metformin by
PF-04971729 also were very weak (IC(50) = ~900 μM). Single-species allometric
scaling of rat pharmacokinetics of PF-04971729 was used to predict human
clearance, distribution volume, and oral bioavailability. Human pharmacokinetic
predictions were consistent with the potential for a low daily dose.
First-in-human studies after oral administration indicated that the human
pharmacokinetics/dose predictions for PF-04971729 were in the range that is
likely to yield a favorable pharmacodynamic response.

Explore Compound Types